4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (hereafter referred to as the target compound) is a 1,3,4-oxadiazole derivative featuring:
- A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
- A 5-(3-methoxyphenyl)-1,3,4-oxadiazole moiety linked to the benzamide via an amide bond.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-4-6-14-26(5-2)32(28,29)19-12-10-16(11-13-19)20(27)23-22-25-24-21(31-22)17-8-7-9-18(15-17)30-3/h7-13,15H,4-6,14H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISKGMAKVPYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the benzamide moiety: This step involves the coupling of the oxadiazole ring with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the sulfamoyl group: The final step involves the reaction of the intermediate with a sulfonamide derivative, such as butyl ethyl sulfonamide, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Modifications in Analogous Compounds
The target compound belongs to a broader class of sulfamoyl benzamide-linked 1,3,4-oxadiazoles. Below are notable structural analogs and their distinguishing features:
Physicochemical Properties
| Property | Target Compound | LMM5 | LMM11 | Compound 22 | TAS1553 |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 488.6 | 507.57 | 489.57 | 395.4 | 548.9 |
| XLogP3 | 3.3 | 4.1 | 3.8 | 2.9 | 4.5 |
| Polar Surface Area (Ų) | 132 | 135 | 118 | 95 | 121 |
| Hydrogen Bond Acceptors | 9 | 9 | 8 | 6 | 10 |
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Benzamide Core : Provides a framework for biological activity.
- Oxadiazole Ring : Known for its role in modulating biological interactions.
- Sulfamoyl Group : Implicated in enzyme inhibition and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes by mimicking natural substrates, affecting metabolic pathways.
- Receptor Modulation : The oxadiazole ring can influence receptor activity, potentially modulating signaling pathways related to cell proliferation and survival.
Biological Activities
Research has indicated several potential biological activities for this compound:
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The structure allows for effective binding to bacterial enzymes, disrupting their function.
-
Anticancer Properties :
- Preliminary research suggests that the compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. For instance, it has been noted to affect carbonic anhydrase IX activity, which is often overexpressed in tumors.
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory responses has been investigated, with promising results indicating potential use in treating inflammatory diseases.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
These studies collectively highlight the compound's potential as a lead candidate for drug development in antimicrobial and anticancer therapies.
Pharmacological Applications
The unique properties of this compound make it a valuable candidate for various pharmacological applications:
- Drug Development : Its efficacy against microbial infections and cancer cells suggests it could be developed into a therapeutic agent.
- Research Applications : Used as a tool compound in biochemical assays to study enzyme functions and receptor interactions.
Q & A
Q. Troubleshooting steps :
- Activation efficiency : Replace EDCI with HATU or DCC for better sulfonamide bond formation .
- Purification : Use gradient flash chromatography (hexane:EtOAc 3:1 to 1:2) to isolate the product from unreacted sulfamoyl precursors .
- Side reactions : Monitor for N-dealkylation by LC-MS; add radical scavengers (e.g., BHT) if degradation occurs .
(Advanced) What computational methods predict the compound’s interaction with biological targets?
- Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability .
- QSAR : Build regression models correlating substituent electronegativity (Hammett constants) with activity .
Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
